N~6~-[2-(morpholin-4-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Morpholin-4-yl)ethyl]-N⁴,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its kinase inhibitory properties.
- N⁴,1-diphenyl substituents, which enhance hydrophobic interactions with target proteins.
- An N⁶-morpholinoethyl group, contributing to solubility and bioavailability via its polar morpholine moiety.
This compound is hypothesized to exhibit kinase inhibition activity, leveraging its structural features for selective target binding.
Properties
Molecular Formula |
C23H25N7O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-N-(2-morpholin-4-ylethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H25N7O/c1-3-7-18(8-4-1)26-21-20-17-25-30(19-9-5-2-6-10-19)22(20)28-23(27-21)24-11-12-29-13-15-31-16-14-29/h1-10,17H,11-16H2,(H2,24,26,27,28) |
InChI Key |
NJRPEOXVTSHKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyrimidines .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of this compound is its potential as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant inhibitory effects on various cancer cell lines.
Case Study: VEGFR-2 Inhibition
A study synthesized a series of N~4-phenylsubstituted derivatives, which were evaluated for their activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The findings indicated that certain compounds exhibited potent activity against VEGFR-2, which is crucial in angiogenesis and tumor growth. For instance, specific analogs demonstrated cytotoxic effects on A431 cells, a human epidermoid carcinoma cell line, highlighting their potential as therapeutic agents in cancer treatment .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | Activity |
|---|---|---|
| N~6~-[2-(morpholin-4-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | VEGFR-2 | Potent Inhibitor |
| N~4-(3-bromophenyl)-6-phenylmethylsubstituted | EGFR | Moderate Inhibition |
| N~6-(2,4-dichlorophenyl)methyl | PDGFRβ | Moderate Inhibition |
Antiviral Properties
The compound has also been studied for its antiviral properties. Specifically, it has shown potential as an inhibitor of HIV integrase. This enzyme is crucial for the replication of HIV within host cells, making it a target for antiretroviral therapies.
Research Findings
A patent application highlighted the synthesis of similar compounds with demonstrated antiviral activity against HIV . These findings suggest that pyrazolo[3,4-d]pyrimidine derivatives could be developed into effective treatments for viral infections.
Neuropharmacological Effects
Research indicates that compounds containing morpholine moieties can influence neuropharmacological pathways. The incorporation of morpholine into the structure may enhance blood-brain barrier penetration and improve bioavailability.
Case Study: Mood Disorders
A study explored the effects of morpholine-containing compounds on mood disorders and anxiety. The results suggested that these compounds could modulate neurotransmitter systems effectively, indicating potential applications in treating psychiatric conditions .
Enzyme Inhibition
The compound's structure suggests it may inhibit various enzymes involved in metabolic pathways. This inhibition can be beneficial in treating conditions such as diabetes or metabolic syndrome.
Enzyme Targets
Research has focused on its effects on dihydrofolate reductase (DHFR) and other kinases involved in cellular signaling pathways . The inhibition of these enzymes can lead to reduced cell proliferation and altered metabolic functions.
Mechanism of Action
The mechanism of action of N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these kinases, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the kinase active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Optimization: Lower yields for morpholinoethyl derivatives (e.g., 4i: 59%) suggest a need for improved alkylation protocols, such as using phase-transfer catalysts.
Biological Screening : The target compound should be tested against kinase panels to compare potency with analogues like 4i (pyrimidine core) and PR5-LL-CM01 (PRMT5 inhibition).
Formulation Development : Polymorphism studies (as in ) and solubility enhancement strategies (e.g., salt formation) are recommended for preclinical development.
Biological Activity
N~6~-[2-(morpholin-4-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the morpholine group enhances solubility and may influence the pharmacokinetic properties of the molecule.
1. Anticancer Activity
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor (EGFR). For instance, compound 12b , a derivative closely related to this compound, exhibited significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM respectively. It also demonstrated potent inhibition against both wild-type and mutant EGFR (IC50 = 0.016 µM and 0.236 µM respectively) .
2. Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV integrase. A patent describes its use in treating HIV infections by inhibiting the activity of integrase, which is crucial for viral replication . This highlights the compound's potential as a dual-action agent against both cancer and viral infections.
3. Antibacterial Activity
Research indicates that pyrazolo[3,4-d]pyrimidines can exhibit antibacterial properties. A study evaluated several derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity . The study suggests that these compounds could serve as dual-active agents targeting both eukaryotic kinases and bacterial pathogens.
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was identified as a potent apoptotic inducer in cancer cells. Flow cytometric analyses revealed that it could arrest the cell cycle at S and G2/M phases while significantly increasing the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptosis .
Case Study 2: Antibacterial Synergy
A library of pyrazolo[3,4-d]pyrimidines was tested for synergistic effects with traditional antibiotics like ampicillin and kanamycin against bacterial strains. The results indicated that certain derivatives could enhance the efficacy of these antibiotics, suggesting potential applications in treating infections in immunocompromised patients .
Research Findings Summary
| Activity Type | Target | IC50 Values | Notes |
|---|---|---|---|
| Anticancer | A549 | 8.21 µM | Induces apoptosis |
| HCT-116 | 19.56 µM | Cell cycle arrest | |
| EGFR WT | 0.016 µM | Potent inhibitor | |
| EGFR T790M | 0.236 µM | Effective against mutants | |
| Antiviral | HIV Integrase | N/A | Inhibitory activity reported |
| Antibacterial | S. aureus | N/A | Promising antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
